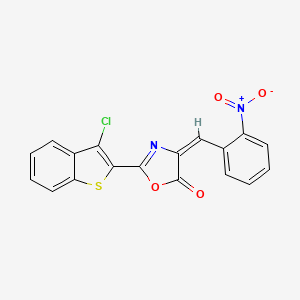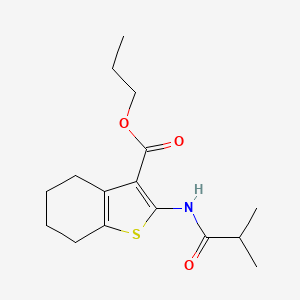![molecular formula C17H16BrN3O2 B5193695 N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, also known as BHNV, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In
Wirkmechanismus
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide exerts its pharmacological effects through multiple mechanisms. It has been found to inhibit the activity of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. These inflammatory mediators play a crucial role in the development of inflammation and cancer. N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of inflammation. N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has also been found to scavenge free radicals and reduce oxidative stress. In terms of its anticancer effects, N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Its anti-inflammatory and antioxidant properties also make it a promising candidate for the treatment of other diseases, such as neurodegenerative disorders. However, one limitation of using N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide. One possible direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its effects on intracellular signaling pathways. Additionally, further studies are needed to optimize the synthesis method of N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide and improve its solubility in water.
Synthesemethoden
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-2-hydrazinobenzaldehyde. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has shown potential as a therapeutic agent for cancer treatment, specifically in inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been shown to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-2-6-13(7-3-11)16(22)20-15(17(23)21-19)10-12-4-8-14(18)9-5-12/h2-10H,19H2,1H3,(H,20,22)(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZGVLLJUTVUSJ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)
![2-(4-hydroxy-3-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5193624.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)

![4-{2-[(4-sec-butylphenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5193656.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5193683.png)

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5193712.png)
![2-[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetamide](/img/structure/B5193717.png)
